3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide
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Overview
Description
3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a complex organic compound with a unique structure that includes thiazolidine and thienylmethylene groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves the reaction of thiazolidine derivatives with thienylmethylene compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzothiazol-2-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- **4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
- **N-(2-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Uniqueness
3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H14N2O2S3 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C17H14N2O2S3/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)22)11-13-7-4-10-23-13/h1-7,10-11H,8-9H2,(H,18,20)/b14-11+ |
InChI Key |
CPCMESXITDCWCE-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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